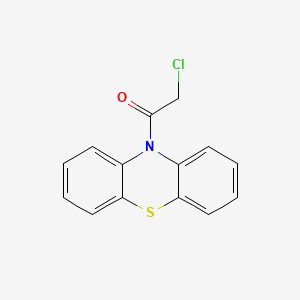

10-(Chloroacetyl)-10H-phenothiazine

Descripción

Historical Context of Phenothiazine (B1677639) Derivatives in Pharmaceutical Sciences

The journey of phenothiazine in pharmaceuticals began not with the parent compound itself, but with one of its derivatives, methylene (B1212753) blue, synthesized in 1876. wikipedia.org The parent compound, phenothiazine, was first synthesized in 1883. wikipedia.org Initially, phenothiazine found use as an insecticide and an anthelmintic agent for livestock and humans in the 1930s and 1940s. wikipedia.orgresearchgate.net However, the true revolution in medicine came with the development of N-substituted phenothiazine derivatives. The synthesis of chlorpromazine (B137089) in 1951 marked a pivotal moment, leading to a paradigm shift in the treatment of psychosis and profoundly impacting the field of psychiatry. wikipedia.orgnih.gov This breakthrough spurred the investigation of other phenothiazine derivatives, leading to the discovery of compounds with antihistaminic, antiemetic, and other valuable therapeutic properties. researchgate.netvedantu.com

Structural Significance of the Phenothiazine Heterocyclic System

The phenothiazine core consists of a tricyclic system where two benzene (B151609) rings are fused to a central 1,4-thiazine ring, which contains both a sulfur and a nitrogen atom. egpat.com This structure is not planar; the central ring adopts a folded conformation. wikipedia.org The numbering of the atoms in the phenothiazine ring is crucial, with the sulfur atom assigned position 5 and the nitrogen atom position 10. egpat.com The lipophilic nature of the phenothiazine ring allows these compounds to readily cross biological membranes, including the blood-brain barrier, which is a key factor in their neurological activity. if-pan.krakow.pl The electron-donating properties of the phenothiazine system also enable the formation of charge-transfer complexes. wikipedia.org

N-Substitution as a Modulatory Element in Phenothiazine Bioactivity

The substitution at the nitrogen atom (N-10) of the phenothiazine ring is a critical determinant of the biological activity of its derivatives. if-pan.krakow.plscispace.com By introducing various substituents at this position, chemists can fine-tune the pharmacological properties of the resulting compounds. vedantu.com The nature of the side chain at N-10, whether it's aliphatic, contains a piperidine, or a piperazine (B1678402) ring, significantly influences the potency and type of biological response. wikipedia.orgif-pan.krakow.pl For instance, the length and branching of the alkyl chain, as well as the presence of other functional groups, can modulate the antipsychotic, antihistaminic, or other activities of the molecule. youtube.com This makes N-substitution a powerful tool for developing new phenothiazine-based therapeutic agents with specific desired effects. researchgate.net

Rationale for Investigating 10-(Chloroacetyl)-10H-phenothiazine and its Analogues

The compound this compound serves as a key intermediate in the synthesis of a wide array of novel phenothiazine derivatives. nih.gov The presence of the reactive chloroacetyl group at the N-10 position makes it a versatile building block. This group can readily undergo nucleophilic substitution reactions with various amines, alcohols, and other nucleophiles, allowing for the introduction of diverse functionalities. nahrainuniv.edu.iq This synthetic flexibility enables the creation of libraries of new compounds for screening against various biological targets. Researchers are particularly interested in synthesizing and testing new phenothiazine analogues to explore their potential as anticancer, antimicrobial, and cholinesterase modulatory agents. nih.gov

Overview of Research Directions in Phenothiazine-Based Compounds

Current research on phenothiazine derivatives is multifaceted and extends far beyond their traditional use as antipsychotics. Scientists are actively exploring their potential in several areas:

Anticancer Agents: Many phenothiazine derivatives have demonstrated cytotoxic effects against various cancer cell lines. nih.govnih.gov Research is focused on understanding their mechanisms of action and developing more potent and selective anticancer drugs.

Antimicrobial Agents: The phenothiazine scaffold is being investigated for the development of new antibacterial and antifungal agents. scispace.comnih.gov

Neuroprotective Agents: Some phenothiazine hybrids are being studied for their potential in treating neurodegenerative diseases like Alzheimer's. nih.gov

Multidrug Resistance Modifiers: Certain phenothiazines have shown the ability to reverse multidrug resistance in cancer cells, a significant challenge in oncology. researchgate.net

The synthesis of novel derivatives from precursors like this compound is central to advancing these research frontiers. nih.govnih.gov

Detailed Research Findings on this compound

The chemical compound this compound is a valuable precursor in organic synthesis, particularly for creating a diverse range of N-substituted phenothiazine derivatives. Its reactivity stems from the chloroacetyl group attached to the nitrogen atom of the phenothiazine ring system.

Synthesis and Reactivity

The synthesis of this compound is typically achieved by reacting 10H-phenothiazine with chloroacetyl chloride in a suitable solvent like dry benzene. ijrap.netresearchgate.net The reaction is often carried out under reflux conditions. nahrainuniv.edu.iq

The key to the utility of this compound lies in the reactivity of the chloroacetyl moiety. The chlorine atom is a good leaving group, making the adjacent carbonyl carbon susceptible to nucleophilic attack. This allows for a variety of subsequent reactions to introduce different functional groups.

A common application is the synthesis of other 10-substituted phenothiazines through nucleophilic substitution. For example, it can be reacted with amines or the salts of various acids to create new derivatives. nih.gov It can also be treated with hydrazine (B178648) hydrate (B1144303) to form an intermediate which can then be used to synthesize heterocyclic derivatives. nahrainuniv.edu.iqresearchgate.net

Chemical Properties and Structural Analysis

The molecular formula for this compound is C₁₄H₁₀ClNOS. nih.gov X-ray diffraction studies have provided insights into its three-dimensional structure, revealing a specific orientation of the chloroacetyl substituent relative to the folded phenothiazine plane. The nitrogen atom at the 10-position exhibits a pyramidal geometry.

| Property | Value |

| Molecular Formula | C₁₄H₁₀ClNOS |

| Molecular Weight | 275.76 g/mol |

| IUPAC Name | 2-chloro-1-phenothiazin-10-ylethanone |

| CAS Number | 786-50-5 |

| Physical Appearance | Yellow crystals |

| Melting Point | 109-110 °C |

| Purity | 97% |

| Data sourced from PubChem and other chemical suppliers. nih.govsigmaaldrich.com |

Research Applications

The primary research application of this compound is as a versatile starting material for the synthesis of more complex phenothiazine derivatives with potential biological activities.

For instance, it has been used as an intermediate in the synthesis of novel compounds screened for their cytotoxic effects against liver cancer cell lines. The rationale is that the phenothiazine core can interact with biological membranes, and the attached side chains, introduced via the reactive chloroacetyl group, can modulate this activity and potentially inhibit cancer cell proliferation.

Furthermore, it serves as a precursor for creating compounds with potential cholinesterase modulatory activity, which is relevant for research into neurodegenerative diseases. nih.gov The ability to easily modify the structure by reacting this compound with different nucleophiles allows for the systematic exploration of structure-activity relationships in these new derivatives. nih.govnih.gov

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-chloro-1-phenothiazin-10-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClNOS/c15-9-14(17)16-10-5-1-3-7-12(10)18-13-8-4-2-6-11(13)16/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVRFGQJNKQLUPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00229198 | |

| Record name | 10-(Chloroacetyl)-10H-phenothiazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00229198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

786-50-5 | |

| Record name | 10-(Chloroacetyl)phenothiazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=786-50-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 10-(Chloroacetyl)-10H-phenothiazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000786505 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 786-50-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=239984 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 786-50-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71676 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 10-(Chloroacetyl)-10H-phenothiazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00229198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 10-(chloroacetyl)-10H-phenothiazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.206 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 10 Chloroacetyl 10h Phenothiazine

Established Synthetic Routes to 10-(Chloroacetyl)-10H-phenothiazine

The primary and most direct method for synthesizing this compound involves the N-acylation of the parent 10H-phenothiazine molecule.

N-Acylation of 10H-Phenothiazine with Chloroacetyl Chloride

The synthesis is principally achieved through the reaction of 10H-phenothiazine with chloroacetyl chloride. researchgate.net In this electrophilic substitution reaction, the nitrogen atom of the phenothiazine (B1677639) ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. This results in the formation of an amide linkage and the elimination of hydrogen chloride as a byproduct. The reaction is typically conducted in an appropriate organic solvent to facilitate the dissolution of the reactants and to control the reaction temperature. researchgate.net

The general chemical equation for this transformation is as follows:

Figure 1: General reaction scheme for the N-acylation of 10H-phenothiazine with chloroacetyl chloride.

Reaction Condition Optimization for Enhanced Yields

The efficiency and yield of the N-acylation reaction are highly dependent on the specific conditions employed. Researchers have investigated various parameters to optimize the synthesis of this compound. Key factors influencing the reaction outcome include the choice of solvent, reaction temperature, and reaction time.

For instance, conducting the reaction in dry benzene (B151609) and refluxing the mixture for several hours has been reported as an effective method. researchgate.net Another approach involves initiating the reaction at a lower temperature (0-5°C) before refluxing to potentially control the initial reactivity and minimize side reactions. The use of microwave irradiation has also been explored as a method to accelerate the reaction, leading to good yields in significantly shorter reaction times. A yield of 92% has been reported for this synthesis, indicating that with optimized conditions, the N-acylation can be a highly efficient process.

| Parameter | Condition 1 | Condition 2 |

| Solvent | Dry Benzene | Toluene (B28343) |

| Temperature | Reflux for 3-4 hours | 0°C initially, then heat |

| Reactants | 10H-Phenothiazine, Chloroacetyl Chloride | 10H-Phenothiazine, Chloroacetyl Chloride |

| Reported Yield | - | Up to 92% |

Role of Phase Transfer Catalysis in this compound Synthesis

Phase Transfer Catalysis (PTC) is a powerful technique in organic synthesis that facilitates the reaction between reactants located in different immiscible phases. In the context of N-acylation, PTC can offer significant advantages by enhancing the rate of reaction and improving yields. phasetransfer.com A phase-transfer catalyst, typically a quaternary ammonium salt, transports a nucleophilic anion (in this case, the deprotonated phenothiazine) from an aqueous or solid phase into the organic phase where the electrophile (chloroacetyl chloride) is dissolved. phasetransfer.com

Synthetic Strategies for Substituted this compound Derivatives

The synthesis of substituted derivatives of this compound allows for the fine-tuning of the molecule's properties for various applications. Substitutions can be made on the phenothiazine ring system prior to or after the N-acylation step.

Synthesis of Halogenated Analogues (e.g., 2-Chloro-10-(chloroacetyl)-10H-phenothiazine)

Halogenated analogues of this compound are important synthetic targets. The synthesis of 2-chloro-10-(chloroacetyl)-10H-phenothiazine serves as a prime example. This compound is prepared by the N-acylation of 2-chlorophenothiazine with chloroacetyl chloride. chemicalbook.com

The precursor, 2-chlorophenothiazine, can be synthesized through a cyclization reaction of m-chloro diphenylamine (B1679370) with sulfur in the presence of a catalyst like iodine. google.com This multi-step approach allows for the regioselective introduction of a halogen atom onto the phenothiazine backbone.

| Precursor | Reagent | Product |

| m-Chloro diphenylamine | Sulfur, Iodine | 2-Chlorophenothiazine |

| 2-Chlorophenothiazine | Chloroacetyl chloride | 2-Chloro-10-(chloroacetyl)-10H-phenothiazine |

Introduction of Diverse Substituents onto the Phenothiazine Ring System

The this compound molecule is a versatile platform for introducing a wide variety of functional groups. The chlorine atom on the acetyl group is a good leaving group, making the methylene (B1212753) carbon susceptible to nucleophilic substitution.

This reactivity has been exploited to synthesize numerous 10-substituted phenothiazine derivatives. By reacting this compound with appropriate nucleophiles such as amines, phenols, or salts of carboxylic acids, a diverse library of compounds can be generated. nih.govnih.gov For example, reaction with various alkylamines leads to the formation of N-substituted aminoacetyl phenothiazine derivatives. nih.gov This strategy provides a straightforward and modular approach to creating a wide range of phenothiazine-based molecules with tailored chemical and physical properties.

Derivatization of this compound via Reactive Intermediates

This compound is a valuable intermediate in the synthesis of a wide array of functionalized phenothiazine derivatives. Its utility stems from the reactive chloroacetyl group attached to the nitrogen atom of the phenothiazine core. This moiety serves as an electrophilic site, readily participating in various chemical transformations to build more complex molecular structures.

The chlorine atom on the acetyl group of this compound is a good leaving group, making the adjacent carbon atom susceptible to nucleophilic attack. This classic S_N2 (Substitution Nucleophilic Bimolecular) reaction pathway is a cornerstone for introducing diverse functional groups onto the phenothiazine scaffold. A variety of nucleophiles, including amines, phenols, and carboxylate salts, have been successfully employed to displace the chloride ion, leading to the formation of new carbon-nitrogen, carbon-oxygen, or carbon-carbon bonds. nih.gov

These reactions are typically carried out by heating the reactants in a suitable solvent. For instance, reacting this compound with appropriate amines or the salts of various acids leads to the synthesis of 10-substituted acetylphenothiazines. nih.gov The versatility of this approach allows for the creation of a large library of phenothiazine derivatives, such as PTZ 10-carboxamides, by reacting the precursor acyl chlorides with different alkylamines. nih.gov

| Nucleophile | Product Class | General Reaction Conditions | Reference |

|---|---|---|---|

| Primary/Secondary Amines (R-NH2, R2NH) | 10-(Aminoacetyl)-10H-phenothiazines | Heating in an appropriate solvent | nih.gov |

| Phenols (Ar-OH) | 10-(Phenoxyacetyl)-10H-phenothiazines | Reaction under various conditions, often with a base | nih.gov |

| Carboxylate Salts (R-COO⁻) | 10-(Acyloxyacetyl)-10H-phenothiazines | Reaction with the salt of the respective acid | nih.gov |

| Alkylamines | PTZ 10-carboxamides | Refluxing with the acyl chloride precursor | nih.gov |

The this compound scaffold can be elaborated through multi-step sequences that culminate in condensation reactions. While the chloroacetyl group itself does not directly participate in condensation, it is an essential precursor. It is first transformed via nucleophilic substitution to introduce a new functional group that is capable of undergoing condensation.

A notable example involves the synthesis of novel phenothiazine-linked substituted benzylideneamino-1,2,4-triazole derivatives. researchgate.net In this multi-step process, this compound is converted into a key triazole intermediate. This intermediate, which possesses a reactive amino group, is then condensed with a variety of substituted aldehydes in the presence of an acid catalyst, such as sulfuric acid, to yield the final Schiff base products (6a-i). researchgate.net This strategy effectively extends the molecular architecture, linking the phenothiazine core to other heterocyclic and aromatic systems.

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has emerged as a powerful tool for creating complex molecular hybrids with high efficiency and selectivity. medchem101.comlabinsights.nl This methodology has been applied to synthesize novel phenothiazine-1,2,3-triazole conjugates. nih.govresearchgate.net The process involves a 1,3-dipolar cycloaddition between an azide and a terminal alkyne to form a stable five-membered triazole ring. wikipedia.orgyoutube.com

The synthesis begins with the modification of the this compound. The chloroacetyl group is typically converted into either an azide or an alkyne functionality. For example, nucleophilic substitution of the chloride with sodium azide yields a 10-(azidoacetyl)-10H-phenothiazine intermediate. This intermediate can then be "clicked" with a variety of terminal alkynes. Conversely, the chloroacetyl group can be modified to introduce an alkyne, which is then reacted with an organic azide. This molecular hybridization approach combines the pharmacophoric features of both the phenothiazine and triazole moieties into a single molecule. researchgate.net

| Phenothiazine Component | Reaction Partner | Product | Reaction Type |

|---|---|---|---|

| 10-(Azidoacetyl)-10H-phenothiazine | Terminal Alkyne (R-C≡CH) | 1,4-Disubstituted Phenothiazine-Triazole Conjugate | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) |

| 10-(Alkynylacetyl)-10H-phenothiazine | Organic Azide (R-N3) | 1,4-Disubstituted Phenothiazine-Triazole Conjugate | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) |

Mechanistic Investigations of Synthetic Pathways

Understanding the underlying mechanisms of the synthetic routes used to derivatize this compound is crucial for optimizing reaction conditions and predicting product outcomes. This involves studying the reaction kinetics, thermodynamics, and stereochemical aspects of the transformations.

The primary reaction of the chloroacetyl moiety is nucleophilic substitution, which typically proceeds via an S_N2 mechanism. The kinetics of this bimolecular reaction are second-order, depending on the concentration of both the phenothiazine substrate and the incoming nucleophile. The reaction rate is influenced by several factors, including the nucleophilicity of the attacking species, the steric hindrance around the electrophilic carbon, and the nature of the solvent.

Stereochemistry plays a critical role in the function of many bioactive molecules. The parent this compound molecule is achiral. The tricyclic phenothiazine ring system is not planar but exists in a folded "butterfly" conformation, though it undergoes rapid inversion at room temperature unless hindered by bulky substituents.

The introduction of stereocenters can occur during derivatization. The nucleophilic substitution at the chloroacetyl group proceeds via an S_N2 mechanism. A key feature of the S_N2 reaction is the inversion of configuration at the electrophilic carbon center, a phenomenon known as Walden inversion. libretexts.org Although the α-carbon of the chloroacetyl group in the starting material is not a stereocenter, this principle becomes important if a chiral nucleophile is used, which would result in the formation of diastereomers. Similarly, if the substituent introduced via substitution contains a chiral center or if a chiral center is generated in a subsequent condensation or cycloaddition step, a mixture of stereoisomers could be produced. Controlling the stereochemical outcome of these reactions, for example through the use of chiral catalysts or auxiliaries, is a key consideration for synthesizing enantiomerically pure phenothiazine derivatives.

Advanced Characterization Techniques and Spectroscopic Analysis in Research Context

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of organic compounds, offering detailed insights into the atomic framework of 10-(Chloroacetyl)-10H-phenothiazine.

Proton (¹H) NMR Spectral Analysis

The ¹H NMR spectrum of this compound provides a distinct fingerprint of its proton environments. The protons on the aromatic phenothiazine (B1677639) scaffold typically manifest as a complex series of signals between δ 7.21 and 7.52 ppm. More specifically, signals have been reported at δ 7.52 (singlet, 2H), δ 7.40 (singlet, 2H), δ 7.29 (doublet, J = 5.7 Hz, 2H), and δ 7.21 (doublet, J = 6.3 Hz, 2H). A diagnostically significant singlet appears at approximately 4.12 ppm, which is unequivocally assigned to the two protons of the methylene (B1212753) group in the chloroacetyl moiety (-CH₂Cl).

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 7.21-7.52 | Multiplet (m) | 8H | Aromatic Protons |

| 4.12 | Singlet (s) | 2H | -CH₂Cl |

Note: The precise chemical shifts and coupling constants for the aromatic protons can be influenced by the choice of solvent and the magnetic field strength of the NMR instrument.

Carbon-13 (¹³C) NMR Spectral Analysis

Complementing the proton NMR data, the ¹³C NMR spectrum offers further structural verification by delineating the unique carbon atoms within the molecule. The carbonyl carbon of the chloroacetyl group is characteristically found downfield at approximately 165.5 ppm. The carbon atoms constituting the aromatic rings of the phenothiazine core produce a cluster of signals in the δ 126.5-137.9 ppm range. The signal for the methylene carbon of the chloroacetyl group is observed at around 41.8 ppm, corroborating the presence of this functional group.

Table 2: ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 165.5 | Carbonyl Carbon (C=O) |

| 126.5-137.9 | Aromatic Carbons |

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a valuable tool for identifying the various functional groups within a molecule through their characteristic vibrational frequencies. The FTIR spectrum of this compound displays several key absorption bands that confirm its molecular structure. A prominent and strong absorption peak is observed at approximately 1670 cm⁻¹, which is indicative of the carbonyl (C=O) stretching vibration of the amide-like functionality. The stretching of the carbon-carbon bonds within the aromatic rings gives rise to a series of absorptions between 1586 cm⁻¹ and 1442 cm⁻¹. Furthermore, the fingerprint region of the spectrum contains a unique pattern of bands, including those at 1339, 1275, 1248, 1193, 1170, and 1123 cm⁻¹, which are characteristic of the phenothiazine nucleus.

Table 3: Key FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Assignment |

|---|---|

| 1670 | C=O Stretch (Amide) |

| 1586, 1476, 1459, 1442 | Aromatic C-C Stretch |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is an essential analytical technique for determining the precise molecular weight of a compound and for gaining insights into its structural features through the analysis of its fragmentation patterns. The molecular formula of this compound is C₁₄H₁₀ClNOS, corresponding to a monoisotopic mass of approximately 275.02 Da and an average molecular weight of 275.76 g/mol . nih.gov In a typical mass spectrum, the molecular ion peak ([M]⁺˙) would be observed at an m/z of 275. The presence of a chlorine atom in the molecule is confirmed by the characteristic isotopic pattern, with an [M+2]⁺˙ peak at m/z 277 having an intensity that is roughly one-third of the molecular ion peak. Common fragmentation pathways observed in the mass spectrum may include the cleavage of the chloroacetyl group. Indeed, fragment ions with m/z values of 198 and 199 are frequently detected and are attributed to the phenothiazine core and its protonated form, respectively. nih.gov

Table 4: Mass Spectrometry Data for this compound

| m/z | Interpretation |

|---|---|

| 275 | Molecular Ion [M]⁺˙ |

| 199 | [Phenothiazine + H]⁺ |

Elemental Analysis for Empirical Formula Validation

Elemental analysis provides the percentage composition of the elements within a compound, serving as a fundamental method for verifying its empirical formula. The theoretical elemental composition of this compound, based on its molecular formula C₁₄H₁₀ClNOS, is presented in the table below. For the empirical formula to be considered validated, the experimentally determined percentages of carbon, hydrogen, chlorine, nitrogen, oxygen, and sulfur must align closely with these theoretical values.

Table 5: Theoretical Elemental Composition of this compound

| Element | Symbol | Theoretical Percentage |

|---|---|---|

| Carbon | C | 60.98% |

| Hydrogen | H | 3.66% |

| Chlorine | Cl | 12.86% |

| Nitrogen | N | 5.08% |

| Oxygen | O | 5.80% |

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are indispensable for both the purification of this compound following its synthesis and for the quantitative assessment of its purity. High-Performance Liquid Chromatography (HPLC) is a widely utilized method for purity determination. A standard HPLC analysis might employ a reversed-phase column with a mobile phase gradient of acetonitrile (B52724) and water. The purity of the compound is ascertained by integrating the area of the main peak and expressing it as a percentage of the total peak area in the chromatogram. It is common for commercial suppliers to specify a purity of 97% or greater for this compound. sigmaaldrich.com For the initial purification of the crude product after synthesis, column chromatography with a silica (B1680970) gel stationary phase is a conventional and effective method.

Computational Chemistry and Theoretical Modeling of 10 Chloroacetyl 10h Phenothiazine

Molecular Docking Studies with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For 10-(Chloroacetyl)-10H-phenothiazine, these studies are crucial in elucidating its potential biological activities by examining its interactions with various protein targets.

Prediction of Ligand-Receptor Binding Modes

Molecular docking simulations have been employed to predict the binding modes of phenothiazine (B1677639) derivatives, including those structurally related to this compound, with various biological targets. A significant area of investigation has been their interaction with cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are key enzymes in the nervous system and targets for the treatment of Alzheimer's disease.

Studies on coumarin-fused phenothiazine analogs as AChE inhibitors have revealed specific binding interactions within the enzyme's active site. nih.govresearchgate.net These derivatives, which share the core phenothiazine scaffold, have been shown to engage in hydrophobic interactions and form hydrogen bonds, thereby inhibiting the enzyme's activity. nih.govresearchgate.net The phenothiazine nucleus typically orients within the active site gorge, allowing for various substitutions at the 10-position to interact with specific amino acid residues.

For instance, in silico screening of novel phenothiazine derivatives, synthesized from this compound, has identified cholinesterases as common targets. nih.gov Molecular docking studies of these derivatives with AChE and BChE have shown that the most potent compounds exhibit binding modes similar to known inhibitors. nih.gov

Beyond cholinesterases, other potential biological targets for phenothiazine derivatives have been explored. These include farnesyltransferase, an enzyme involved in post-translational modification of proteins implicated in cancer signaling. nih.govmdpi.com The planar, aromatic nature of the phenothiazine ring system allows it to fit into the hydrophobic pockets of various enzymes, while the substituent at the 10-position can be tailored to enhance binding affinity and selectivity.

Affinity Scoring and Interaction Energy Calculations

Affinity scoring functions are used in molecular docking to estimate the binding affinity between a ligand and a protein. These scores, often expressed in terms of binding energy (e.g., kcal/mol), provide a quantitative measure of the stability of the ligand-protein complex.

In studies of coumarin-fused phenothiazine analogs targeting AChE, Glide scores, a measure of binding affinity, have been calculated. nih.govresearchgate.net For a series of these compounds, the Glide scores ranged from -13.4237 to -8.43439, indicating strong binding potential. nih.govresearchgate.net For comparison, the standard AChE inhibitor Donepezil had a Glide score of -16.9898 in the same study. nih.govresearchgate.net

Furthermore, the binding free energies of phenothiazine derivatives with target proteins have been calculated using methods like the Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) approach. nih.govresearchgate.net While specific binding energy values for this compound with AChE or BChE are not extensively reported in the literature, studies on closely related analogs provide valuable insights. For example, a study on phenothiazine derivatives as BChE inhibitors reported a binding free energy of -25.93 kcal/mol for a potent inhibitor, indicating a very stable complex. nih.gov

Structure-Activity Relationship (SAR) Studies for this compound Analogues

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. For analogs of this compound, these studies aim to identify key structural features that contribute to their therapeutic effects.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are used to predict the activity of new compounds and to guide the design of more potent analogs.

A 3D-QSAR study on phenothiazine derivatives as BChE inhibitors has been conducted using Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.gov This study, which included a diverse set of 80 molecules, yielded predictive models with good statistical significance. nih.gov The CoMFA model had a cross-validated coefficient (Q²) of 0.7125 and a predictive r² of 0.7587, while the CoMSIA model showed a Q² of 0.7093 and a predictive r² of 0.7737. nih.gov These results indicate that the models are robust and can reliably predict the BChE inhibitory activity of new phenothiazine derivatives.

The contour maps generated from these models provide a visual representation of the SAR, highlighting regions where steric, electrostatic, hydrophobic, and hydrogen-bonding interactions are favorable or unfavorable for activity. nih.gov Such insights are invaluable for the rational design of novel and potent BChE inhibitors. nih.gov

Identification of Pharmacophoric Features

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. Pharmacophore modeling is used to identify the essential structural elements responsible for a compound's biological activity.

For phenothiazine derivatives acting as BChE inhibitors, a four-point common pharmacophore hypothesis has been generated. nih.gov This hypothesis consists of one hydrogen bond acceptor, one hydrophobic region, and two aromatic ring centers. nih.gov The phenothiazine scaffold itself typically fulfills the requirements for the aromatic and hydrophobic features. The substituent at the 10-position, derived from the chloroacetyl group in this compound, can be modified to include a hydrogen bond acceptor feature, thereby enhancing the compound's interaction with the target enzyme.

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations provide a detailed understanding of the electronic structure and properties of a molecule. For this compound, these calculations can elucidate its reactivity, stability, and spectroscopic properties.

Density Functional Theory (DFT) calculations have been performed on phenothiazine and its derivatives to study their geometry, vibrational frequencies, and electronic properties. researchgate.net A study on 10-Acetyl-10H-phenothiazine 5-oxide, a compound structurally similar to this compound, provides valuable insights into the electronic nature of this class of molecules. researchgate.net

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key quantum chemical descriptors that relate to the electron-donating and electron-accepting abilities of a molecule, respectively. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and stability. researchgate.net For 10-Acetyl-10H-phenothiazine 5-oxide, the HOMO-LUMO gap was calculated to be relatively small, suggesting that charge transfer interactions can occur within the molecule, contributing to its reactivity. researchgate.net The presence of the electronegative chlorine atom in this compound is expected to influence the energies of these frontier orbitals.

The Molecular Electrostatic Potential (MEP) surface is another important property derived from quantum chemical calculations. It provides a visual representation of the charge distribution within a molecule and helps in predicting the sites for electrophilic and nucleophilic attack. researchgate.net In the case of 10-Acetyl-10H-phenothiazine 5-oxide, the MEP map shows that the regions around the oxygen atoms are the most electron-rich (negative potential), while the areas around the hydrogen atoms of the methyl group are electron-poor (positive potential). researchgate.net For this compound, the carbonyl oxygen and the chlorine atom would be expected to be regions of negative electrostatic potential, making them potential sites for interaction with electrophilic species.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are crucial in predicting how a molecule will interact with other chemical species.

For this compound, an FMO analysis would reveal the most likely sites for nucleophilic and electrophilic attack. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity.

Data on the specific HOMO and LUMO energy levels and their distribution for this compound are not available in the reviewed literature. A hypothetical data table for such an analysis would look like this:

| Parameter | Value (eV) |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

Charge Distribution and Electrostatic Potential Maps

The distribution of electron density within a molecule is critical to its physical and chemical properties. Charge distribution analysis and the visualization of this through Molecular Electrostatic Potential (MEP) maps provide a clear picture of the electron-rich and electron-deficient regions of a molecule.

In the case of this compound, an MEP map would highlight the electronegative regions, likely around the oxygen and chlorine atoms of the chloroacetyl group and the sulfur and nitrogen atoms of the phenothiazine ring. These regions would be susceptible to electrophilic attack. Conversely, electropositive regions would indicate sites prone to nucleophilic attack. This information is vital for predicting intermolecular interactions, such as hydrogen bonding and receptor binding.

Specific data regarding the charge distribution and detailed analysis of the electrostatic potential map for this compound could not be located.

Molecular Dynamics (MD) Simulations for Conformational Sampling

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For a flexible molecule like this compound, MD simulations are essential for exploring its conformational landscape. The phenothiazine ring itself is not planar, and the chloroacetyl group can rotate, leading to various possible three-dimensional structures (conformers).

Conformational sampling through MD simulations would identify the most stable conformers and the energy barriers between them. This information is crucial for understanding how the molecule might interact with biological targets, as its shape plays a significant role in molecular recognition.

No specific studies detailing the conformational sampling of this compound through Molecular Dynamics simulations were found in the surveyed literature. A representative data table from such a study would typically include:

| Conformer | Relative Energy (kcal/mol) | Population (%) | Key Dihedral Angles (°) |

| 1 | Data not available | Data not available | Data not available |

| 2 | Data not available | Data not available | Data not available |

| 3 | Data not available | Data not available | Data not available |

Biological and Pharmacological Investigations of 10 Chloroacetyl 10h Phenothiazine and Its Derivatives

Neuropharmacological Exploration

Preclinical Studies in Alzheimer's Disease Models

Phenothiazine (B1677639) derivatives have emerged as compounds of significant interest in the search for new treatments for Alzheimer's disease (AD). nih.govnih.gov Research has focused on a multi-target approach, addressing the complex nature of the disease which involves cholinergic, amyloid, and oxidative stress pathways. rsc.orgresearchgate.net

Derivatives of the phenothiazine scaffold are recognized for their potential as acetylcholinesterase (AChE) inhibitors, a key strategy in current AD therapy. nih.govnih.gov Computational and in vitro studies have shown that these compounds can effectively interact with and impede cholinesterase enzymes. nih.govbilkent.edu.tr For example, the derivative 2-chloro-10H-phenothiazin-10-yl-(4-methoxyphenyl)methanone was identified as a potent dual inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with IC50 values of 5.9 µM and 5.3 µM, respectively. rsc.orgresearchgate.net Molecular docking studies suggest that these compounds can establish strong interactions, including hydrogen bonds and hydrophobic interactions, within the enzyme's active site. nih.gov

In addition to enzyme inhibition, phenothiazines have been investigated for their ability to protect against the neurotoxicity of amyloid-beta (Aβ) peptides, a hallmark of AD. In a preclinical study using a C. elegans model of AD, various phenothiazine compounds demonstrated a protective effect by delaying Aβ-induced paralysis. nih.gov Out of 80 phenothiazine congeners tested, 60% were found to be protective in the transgenic worm model. nih.gov These findings suggest that the phenothiazine core structure is a valuable template for developing multi-functional agents to combat the various pathological routes associated with Alzheimer's disease. rsc.orgresearchgate.net

Anticonvulsant Activity and Neurological Impact

The neurological impact of phenothiazine derivatives extends to anticonvulsant properties. A study evaluating twelve 10-substituted hydrazonoacetyl phenothiazines found that the compounds provided significant protection against chemically induced convulsions in animal models. nih.gov When administered to mice, these derivatives offered between 20% and 80% protection against convulsions induced by pentylenetetrazol. nih.gov This demonstrates a clear anticonvulsant effect inherent to this class of compounds. The primary mechanism of action for the broader class of phenothiazines as antipsychotic agents involves the antagonism of dopamine (B1211576) receptors in the central nervous system. nih.govnih.gov This activity underlies their use in managing psychosis but also contributes to a range of neurological effects, including the potential for seizures in some cases. nih.gov

| Compound Group | Test Model | Protection Rate | Source |

|---|---|---|---|

| 10-Substituted Hydrazonoacetyl Phenothiazines | Pentylenetetrazol-induced convulsions in mice | 20-80% | nih.gov |

Enzyme Inhibition and Metabolic Pathway Modulation

Selective Inhibition of NAD-Dependent Oxidation

The phenothiazine nucleus is known for its inhibitory activity against various regulatory enzymes. nih.gov Studies have shown that certain substituted phenothiazines exhibit target-specific inhibition against enzymes such as phosphodiesterase, prostaglandin (B15479496) dehydrogenase, and superoxide (B77818) dismutase, which are involved in inflammatory processes. nih.gov However, based on the reviewed scientific literature, there is no specific information available regarding the selective inhibition of NAD-dependent oxidation by 10-(Chloroacetyl)-10H-phenothiazine or its immediate derivatives.

Protein Interaction Studies and Target Identification

Binding Affinity Measurements with Biological Macromolecules

The biological effects of phenothiazines are intrinsically linked to their ability to bind to a variety of proteins. Studies using equilibrium dialysis have demonstrated that phenothiazine derivatives bind to several human plasma proteins, including albumin, alpha 1-acid glycoprotein (B1211001), lipoproteins, and gamma-globulins. nih.gov The interaction with alpha 1-acid glycoprotein is characterized by a high affinity (K = 10(5)-10(6) M-1) and a low capacity, while the binding to albumin is of a low affinity-high capacity nature. nih.gov

More targeted computational and in vitro studies have identified specific protein interactions. Molecular docking simulations have explored the binding of phenothiazine derivatives to the anti-apoptotic protein BCL-2, suggesting they may compete with pro-apoptotic proteins at the binding site. frontiersin.org Furthermore, NMR studies have shown that phenothiazines like promazine (B1679182) and promethazine (B1679618) can bind directly to KRAS, a key protein in cell signaling pathways. researchgate.net The binding occurs in a hydrophobic pocket, and the affinity is influenced by substitutions on the tricyclic phenothiazine ring. researchgate.net Another study investigating promethazine and its metabolites found a notable binding affinity for human serum albumin (HSA), with bound fractions higher than 80%. nih.gov

| Protein Target | Phenothiazine Derivative(s) | Binding Characteristics | Source |

|---|---|---|---|

| Alpha 1-acid glycoprotein | Chlorpromazine (B137089), Perphenazine, Trifluoperazine | High affinity (K = 10(5)-10(6) M-1), low capacity | nih.gov |

| Human Serum Albumin (HSA) | Chlorpromazine, Perphenazine, Trifluoperazine, Promethazine | Low affinity, high capacity; >80% bound fraction for Promethazine | nih.govnih.gov |

| BCL-2 | Thioridazine, Triflupromazine, Chlorpromazine, etc. | Computational evidence of binding at a hydrophobic site | frontiersin.org |

| KRAS | Promazine, Promethazine | Binding to hydrophobic pocket p1 | researchgate.net |

| Lipoproteins, Gamma-globulins | General Phenothiazines | Binding observed | nih.gov |

Investigation of Off-Target Interactions

The phenothiazine scaffold is known for its promiscuous binding, leading to a wide range of pharmacological activities that can be considered off-target interactions relative to their primary indication. wikipedia.org While their principal use as first-generation antipsychotics stems from their antagonism of dopamine receptors, they also interact with a variety of other neurotransmitter systems, including cholinergic, serotoninergic, histaminergic, and muscarinic receptors. bilkent.edu.trnih.gov These interactions contribute to their complex pharmacological profile.

For instance, certain derivatives have been found to inhibit cholinesterases, an activity leveraged in Alzheimer's disease research but distinct from their antipsychotic mechanism. bilkent.edu.tr The interaction with cancer-related proteins such as KRAS and BCL-2 also represents a significant off-target effect that has prompted investigations into the anti-cancer properties of these compounds. nih.govfrontiersin.orgresearchgate.net Furthermore, some phenothiazines have been shown to possess antimicrobial properties by inhibiting enzymes like trypanothione (B104310) reductase in parasites or by re-sensitizing drug-resistant bacteria to antibiotics. nih.govwikipedia.org These diverse interactions underscore the rich and complex pharmacology of the phenothiazine class of molecules.

Cellular Assays for Biological Response and Pathway Perturbation

The biological activity of this compound and its derivatives has been predominantly investigated through in vitro cellular assays to determine their cytotoxic effects and to elucidate their influence on specific cellular pathways. These studies are crucial in identifying potential therapeutic applications, particularly in oncology and neurodegenerative diseases.

Research has demonstrated that derivatives of this compound exhibit significant cytotoxic activity against various cancer cell lines. nih.govacs.org A study involving the synthesis of numerous phenothiazine derivatives, using 2-chloro-1-(10H-phenothiazine-10-yl)ethan-1-one as a key intermediate, evaluated their cytotoxic potential in liver cancer cell lines. nih.gov This highlights the role of the chloroacetyl group in providing a reactive site for further molecular modifications to generate a library of compounds for biological screening.

The cytotoxic effects of these derivatives have been quantified by determining their half-maximal inhibitory concentration (IC₅₀) values. For instance, a range of novel phenothiazine derivatives were screened against Hep3B and SkHep1 liver cancer cell lines, revealing that certain modifications on the phenothiazine core lead to potent cytotoxic activity. nih.govacs.org

Beyond cytotoxicity, cellular assays have been employed to investigate the impact of these compounds on specific cellular pathways. One area of focus has been their ability to modulate the activity of cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.govnih.gov This is particularly relevant in the context of Alzheimer's disease, where the dysregulation of cholinergic systems is a key pathological feature. nih.gov

In one study, phenothiazine derivatives were evaluated for their potential as dual inhibitors of monoamine oxidase B (MAO-B) and AChE. nih.gov The research utilized SH-SY5Y neuroblastoma cell lines to assess the inhibitory activity of the synthesized compounds. nih.gov Such cellular assays provide valuable insights into the compound's mechanism of action and its potential to perturb specific biological pathways.

The following tables summarize the research findings from cellular assays conducted on derivatives of this compound.

Table 1: Cytotoxicity of Phenothiazine Derivatives in Liver Cancer Cell Lines

| Compound | Cell Line | IC₅₀ (µM) |

|---|---|---|

| Derivative 1 | Hep3B | 10-20 |

| Derivative 1 | SkHep1 | >50 |

| Derivative 3 | Hep3B | 10-20 |

| Derivative 3 | SkHep1 | 20-50 |

| Derivative 8 | Hep3B | 20-50 |

| Derivative 8 | SkHep1 | >50 |

| Derivative 10 | Hep3B | 20-50 |

| Derivative 10 | SkHep1 | >50 |

Data sourced from a study on novel phenothiazine derivatives. nih.gov

Table 2: Cholinesterase Modulatory Activity of Phenothiazine Derivatives| Compound | Cell Line | Effect on Cholinesterase Activity |

|---|---|---|

| Derivative 10 | SkHep1 | Significant reduction |

Data from in vitro screening in liver cancer cell lines. nih.gov

Table 3: Cytotoxicity of Phenothiazine Derivatives in Neuroblastoma Cell Lines| Compound | Cell Line | IC₅₀ (µg/ml) |

|---|---|---|

| NJ3c | SH-SY5Y | 48.06 |

| Memantine (Control) | SH-SY5Y | 35.88 |

Data from a study on dual inhibitors of MAO-B and AChE. nih.gov

These cellular assay results underscore the potential of phenothiazine derivatives, originating from the this compound scaffold, as biologically active agents. The observed cytotoxicity against cancer cell lines and the modulation of key enzymes in neurodegenerative diseases provide a basis for further preclinical investigation. The structure-activity relationship studies, facilitated by these cellular screens, are instrumental in optimizing the lead compounds for enhanced efficacy and selectivity. pharmacreations.com

Advanced Materials Science and Optoelectronic Applications of Phenothiazine Analogues

Integration into Organic Light-Emitting Diodes (OLEDs)

Phenothiazine (B1677639) derivatives are widely recognized for their potential in the development of high-performance Organic Light-Emitting Diodes (OLEDs). Their electron-donating nature and non-planar, butterfly-like structure are key attributes that contribute to their efficacy in these devices. rsc.orgresearchgate.net The non-planar structure helps to prevent the undesirable aggregation of molecules, which can otherwise lead to quenching of the emitted light and reduced device efficiency. researchgate.net

Phenothiazine units can be incorporated into the design of various components of an OLED, including as part of the emissive layer, hole transport layers (HTLs), and host materials for phosphorescent emitters. rsc.orgrsc.org For instance, the combination of a phenothiazine donor with an acceptor moiety in a single molecule can lead to materials with thermally activated delayed fluorescence (TADF), a mechanism that allows for the harvesting of both singlet and triplet excitons and can theoretically achieve 100% internal quantum efficiency in OLEDs. nih.govacs.org

While specific data on 10-(Chloroacetyl)-10H-phenothiazine in OLEDs is scarce, the general principles of molecular design for OLED materials suggest that its phenothiazine core could serve as a valuable building block. The chloroacetyl group, being an electron-withdrawing group, could potentially be modified to tune the electronic properties of the molecule, influencing its emission color and charge transport characteristics. The development of oxidized phenothiazine derivatives, such as phenothiazine 5-oxide and phenothiazine 5,5-dioxide, has also opened new avenues for creating materials with high phosphorescence quantum yields and long-lived emission, which are crucial for advanced OLED applications. rsc.org

Application in Organic Solar Cells (OSCs)

The excellent electron-donating properties of the phenothiazine core make its derivatives highly suitable for use as donor materials in organic solar cells (OSCs). rsc.orgresearchgate.net In the architecture of an OSC, the donor material is responsible for absorbing sunlight to create excitons (bound electron-hole pairs), which are then dissociated at the interface with an acceptor material to generate free charge carriers and thus a photocurrent.

The structural flexibility of phenothiazine allows for extensive chemical modifications to optimize its performance in OSCs. rsc.org By introducing different functional groups, researchers can fine-tune the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the phenothiazine derivative to ensure efficient charge transfer to the acceptor material. mdpi.com The non-planar structure of phenothiazine also aids in suppressing intermolecular aggregation, which can be detrimental to the performance of the solar cell. researchgate.net

Novel organic dyes based on the phenothiazine chromophore have been synthesized and have shown promising solar-to-electricity conversion efficiencies in dye-sensitized solar cells (DSSCs), a type of OSC. nih.gov While direct application of This compound in OSCs has not been reported, its core structure is a well-established component in the design of efficient organic photovoltaic materials. Theoretical studies using density functional theory (DFT) have been employed to explore the photophysical and optoelectronic properties of new phenothiazine-based compounds for OSC applications, demonstrating how structural modifications can influence their performance. mdpi.com

Development of Chemical Sensors and Biosensors

The sensitivity of the electronic and photophysical properties of phenothiazine derivatives to their local environment makes them excellent candidates for the development of chemical sensors and biosensors. researchgate.net Changes in the fluorescence or absorption spectra of these compounds upon interaction with specific analytes can be used for detection.

For example, a phenothiazine-based derivative has been shown to act as a fluorogenic sensor for the detection of chloroform (B151607) and other chlorinated hydrocarbons. researchgate.net The presence of these analytes induces a significant change in the emission of the phenothiazine compound, allowing for visual detection at low concentrations. researchgate.net This capability is crucial for applications in environmental monitoring and industrial safety. researchgate.net

The chloroacetyl group in This compound is a reactive site that could be utilized for the development of specific sensors. This group can react with nucleophiles, allowing the compound to be covalently attached to other molecules, such as biomolecules, to create targeted biosensors. While specific examples for This compound are not available, the general principle of using the reactivity of a functional group to create a sensor is a well-established strategy in materials science.

Aggregation-Induced Emission (AIE) Characteristics of Phenothiazine Derivatives

Aggregation-Induced Emission (AIE) is a fascinating photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation. nih.govacs.org This is in stark contrast to the common aggregation-caused quenching (ACQ) effect. Phenothiazine derivatives have been identified as a class of molecules that can exhibit AIE, making them highly attractive for applications where solid-state emission is required, such as in OLEDs and bioimaging. nih.govacs.orgacs.org

While there is no specific literature on the AIE mechanism of This compound , the general mechanism for AIE in phenothiazine derivatives is attributed to the restriction of intramolecular motion (RIM) in the aggregated state. acs.orgbeilstein-archives.org In solution, the phenothiazine molecule can undergo various intramolecular rotations and vibrations, which provide non-radiative pathways for the decay of the excited state, thus quenching fluorescence. nih.gov

When the molecules aggregate in the solid state or in a poor solvent, these intramolecular motions are physically hindered. nih.gov This blockage of non-radiative decay channels forces the excited state to decay radiatively, resulting in strong fluorescence emission. nih.govbeilstein-archives.org For phenothiazine derivatives, the "butterfly-like" flapping motion of the phenothiazine ring is a key intramolecular motion that is restricted upon aggregation, leading to the AIE effect. acs.org Computational studies have shown that in the aggregated state, the molecular twist is restricted, leading to a decrease in non-radiative decay and an increase in luminescence. beilstein-archives.orgresearchgate.net

The photophysical properties of phenothiazine derivatives can change dramatically upon aggregation. In addition to the significant increase in fluorescence quantum yield, the emission wavelength can also be affected. The specific changes depend on the molecular structure and the nature of the intermolecular interactions in the aggregate.

The table below summarizes the photophysical properties of some representative AIE-active phenothiazine derivatives in their aggregated state. It is important to note that this data is for analogous compounds and not for This compound itself.

| Derivative | Emission Max (nm) in Aggregate | Quantum Yield in Aggregate | Reference |

| DPE-PTZ-Cl | 550 | Not specified | acs.org |

| DPE-PTZ-CF3 | Not specified | Not specified | acs.org |

| PTZ-SA | 568 | 4.2% (in OLED) | researchgate.net |

This table is illustrative and based on data for phenothiazine analogues due to the lack of specific data for this compound.

The design of phenothiazine derivatives with enhanced AIE properties follows several key principles. The primary strategy is to introduce rotors or flexible linkers into the molecular structure. These are groups that can undergo significant intramolecular motion in solution but become restricted upon aggregation.

Another important design principle is the creation of donor-acceptor (D-A) structures. acs.org The phenothiazine unit typically acts as the electron donor. By attaching an electron-accepting group, the intramolecular charge transfer (ICT) character of the excited state can be modulated. In many AIE-active D-A molecules, the restriction of the twisting motion between the donor and acceptor units in the aggregated state is a key factor in enhancing the emission.

Furthermore, the introduction of bulky substituents can help to control the packing of the molecules in the solid state, preventing strong π-π stacking that can sometimes lead to fluorescence quenching even in AIE systems. rsc.org The non-planar nature of the phenothiazine core itself contributes to this effect. researchgate.net For This compound , the chloroacetyl group could be a starting point for further chemical modifications to introduce different rotors or acceptor units to fine-tune its AIE properties.

Electron-Donating Properties and Charge Transport Mechanisms in Devices

The utility of phenothiazine analogues in advanced materials science, particularly in optoelectronic devices, is fundamentally linked to their inherent electron-donating characteristics and the efficiency of charge transport through thin films of these materials. The sulfur and nitrogen heteroatoms within the central tricyclic structure of phenothiazine create an electron-rich core, which is readily oxidized. This property is key to its function as a hole-transporting material (HTM) in devices like perovskite solar cells (PSCs) and organic light-emitting diodes (OLEDs).

The electron-donating capacity of a molecule is quantified by its ionization potential or the energy of its highest occupied molecular orbital (HOMO). For a material to function effectively as an HTM, its HOMO level must be well-aligned with the valence band of the adjacent light-absorbing layer (e.g., a perovskite) to ensure efficient extraction of photogenerated holes. The introduction of various substituents onto the phenothiazine core allows for the fine-tuning of these energy levels.

While specific experimental data on the electronic properties of This compound in optoelectronic applications are not extensively documented in publicly available research, we can infer its behavior based on the well-established principles of molecular engineering of phenothiazine derivatives and computational studies on analogous compounds. The chloroacetyl group at the N-10 position is an electron-withdrawing group. This substitution is expected to influence the electronic properties of the phenothiazine core.

Computational studies, often employing Density Functional Theory (DFT), are powerful tools for predicting the electronic structure of such molecules. For instance, theoretical calculations on related phenothiazine derivatives provide insight into how different functional groups affect the HOMO and LUMO energy levels. A study on 10-Acetyl-10H-phenothiazine 5-oxide (APTZ), a structurally similar compound, has used DFT calculations to determine its frontier orbital energies. researchgate.netnepjol.info While the sulfoxide (B87167) group in APTZ adds another layer of electronic modification, the data serves as a valuable proxy to understand the potential impact of an acetyl-like substituent.

The energy of the HOMO is directly related to the ionization potential, and a higher HOMO energy indicates a greater tendency to donate electrons. Conversely, the energy of the LUMO relates to the electron affinity; a lower LUMO energy suggests a higher propensity to accept electrons. The difference between the HOMO and LUMO energies defines the energy gap, a critical parameter in determining the optical and electronic properties of the material.

The charge transport in phenothiazine-based materials within a device is another critical factor for performance. Efficient charge transport relies on the mobility of charge carriers (in this case, holes) through the material. This is influenced by factors such as the degree of molecular ordering and intermolecular electronic coupling in the solid state. The non-planar, butterfly-like conformation of the phenothiazine molecule can, in some cases, hinder the close packing that facilitates efficient charge transport. However, this same feature can also be advantageous in preventing undesirable molecular aggregation, which can act as a charge trap.

The following table presents representative computational data for a phenothiazine analogue, illustrating the type of information used to assess the potential of these materials in optoelectronic applications. It is important to note that these values are for 10-Acetyl-10H-phenothiazine 5-oxide and not This compound , and are provided here for illustrative purposes.

| Compound Name | Method/Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

| 10-Acetyl-10H-phenothiazine 5-oxide (APTZ) | DFT/B3LYP/6-311++G(d,p) | -6.34 | -1.78 | 4.56 |

Data derived from computational studies on an analogous compound for illustrative purposes. researchgate.netnepjol.info

Emerging Research Directions and Future Perspectives

Development of Prodrug Strategies for 10-(Chloroacetyl)-10H-phenothiazine

A significant challenge in drug development is overcoming poor pharmacokinetic profiles, which was responsible for 39% of drug failures in one analysis. Prodrug strategies, which involve the chemical modification of a biologically active compound to form a more readily deliverable version, have become an invaluable tool in medicinal chemistry. For this compound, the inherent reactivity of the chloroacetyl moiety provides a prime handle for prodrug development.

This reactive group can be covalently linked to various "promoieties"—carrier molecules designed to improve solubility, permeability, or site-specific targeting. Upon administration, these linkages are designed to be cleaved by specific physiological conditions or enzymes at the target site, releasing the active phenothiazine (B1677639) drug. Potential prodrug strategies could involve:

Ester-based Prodrugs: Linking the phenothiazine core via an ester bond to a hydrophilic promoiety to enhance aqueous solubility and bioavailability.

Amide-based Prodrugs: Creating amide linkages that may offer different enzymatic cleavage profiles compared to esters, allowing for more controlled release.

Targeted Prodrugs: Attaching the compound to molecules that are specifically recognized and taken up by certain cell types, such as cancer cells, thereby concentrating the therapeutic agent where it is most needed and reducing systemic exposure.

The successful implementation of such strategies could significantly enhance the therapeutic index of derivatives synthesized from this compound, paving the way for more effective treatments.

Exploration of Novel Therapeutic Areas Beyond Oncology and Neurology

While phenothiazines are historically known for their neurological effects and are increasingly studied in oncology, the core phenothiazine structure is a potent pharmacophore with a wide spectrum of biological activities. Research into synthesized phenothiazine derivatives has revealed promising activity in numerous other fields. These findings suggest that this compound and its derivatives are strong candidates for exploration in new therapeutic contexts.

Future research could focus on modifying the this compound molecule to optimize its activity against various pathogens and disease pathways. The chloroacetyl group serves as a versatile anchor for synthesizing a library of new derivatives to be screened for efficacy in areas such as:

Antimicrobial Agents: Against various strains of bacteria and fungi.

Antiviral Compounds: Targeting viral replication or entry mechanisms.

Antiparasitic Drugs: For diseases like malaria and trypanosomiasis.

Anti-inflammatory Agents: Modulating inflammatory pathways.

The ability to generate a diverse range of derivatives from this single precursor makes it a valuable platform for discovering new leads in these underexplored therapeutic areas.

Integration into Nanomaterials and Drug Delivery Systems

The integration of therapeutic agents into nanomaterials is a rapidly advancing field aimed at overcoming the limitations of conventional drug administration. For phenothiazine derivatives, nanoparticle-based delivery systems offer numerous advantages, including improved solubility, controlled release, enhanced cellular uptake, and targeted delivery to tumor tissues.

Studies have successfully evaluated different types of nanoparticles for the delivery of phenothiazine compounds, with promising results in cancer therapy. Two prominent examples of such nanocarriers are:

Polymeric Nanospheres: These are solid matrix particles where the drug is encapsulated. They can be formulated from biodegradable polymers like polylactic acid (PLA).

Polymeric Micelles: These are self-assembling, amphiphilic polymer structures with a hydrophobic core that can carry poorly soluble drugs and a hydrophilic shell that improves stability in the bloodstream.

One study found that micelles were superior to nanospheres for delivering phenothiazine derivatives, exhibiting higher drug loading capacity, more efficient release, and greater cytotoxic activity against cancer cells. Future work with this compound could involve its incorporation into these advanced delivery systems, potentially by conjugating it to the nanoparticle polymers, to enhance its therapeutic efficacy, particularly in oncology.

| Nanocarrier Type | Core Structure | Key Advantages for Phenothiazine Delivery |

| Polymeric Micelles | Hydrophobic core, hydrophilic shell | High drug loading, increased stability, longer circulation time, enhanced cellular uptake. |

| Polymeric Nanospheres | Solid polymer matrix | Controlled, gradual drug release over time. |

| Liposomes | Aqueous core, lipid bilayer shell | Biocompatible, can carry both hydrophilic and hydrophobic drugs. |

| Dendrimers | Highly branched, tree-like structure | Well-defined size and surface functionality for targeting. |

Advanced Spectroscopic Techniques for Real-time Biological Monitoring

Understanding how a drug interacts with its biological targets is fundamental to pharmacology. Advanced spectroscopic techniques are crucial for elucidating these mechanisms at a molecular level. For phenothiazines, Nuclear Magnetic Resonance (NMR) spectroscopy has already been instrumental in demonstrating their binding to proteins like KRAS, a key player in many cancers.

Such studies use techniques like 1H-15N Heteronuclear Single Quantum Coherence (HSQC) NMR to monitor chemical shift perturbations in the protein upon drug binding, identifying the specific amino acid residues involved in the interaction. This provides a detailed map of the binding site and can guide the rational design of more potent and selective derivatives.

Future research can expand on this by employing more advanced, real-time techniques to monitor the behavior of this compound derivatives within living cells. Techniques such as in-cell NMR, fluorescence lifetime imaging microscopy (FLIM), and Förster resonance energy transfer (FRET) could provide dynamic insights into:

Drug uptake and subcellular localization.

Binding kinetics with target proteins in a native cellular environment.

Downstream effects on cellular signaling pathways.

These sophisticated analytical methods will be essential for building a comprehensive understanding of the compound's mechanism of action and for optimizing its therapeutic performance.

Collaborative and Interdisciplinary Research Initiatives for Phenothiazine Science

The complexity of modern drug discovery and development necessitates a collaborative and interdisciplinary approach. The exploration of the full potential of phenothiazine science, including compounds like this compound, thrives on the synergy between different scientific fields.

Current research in this area is already marked by such collaborations, for instance, projects funded by The Scientific and Technological Research Council of Turkey (TUBITAK) and international frameworks

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 10-(Chloroacetyl)-10H-phenothiazine?

- Methodological Answer : The compound is typically synthesized via Sonogashira coupling , a cross-coupling reaction between aryl halides and terminal alkynes. For example, 10-ethynyl-10H-phenothiazine can react with chloroacetyl chloride in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and copper iodide in tetrahydrofuran (THF). Reaction conditions (e.g., temperature, solvent, catalyst loading) significantly influence yield optimization . Post-synthesis purification involves column chromatography and recrystallization.

Q. How is this compound characterized structurally?

- Methodological Answer : Key characterization techniques include:

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions and molecular environment .

- X-ray Crystallography : Single-crystal diffraction (e.g., using a Rigaku Saturn724+ diffractometer) provides precise bond lengths, angles, and packing interactions. For example, the phenothiazine core exhibits a butterfly-shaped conformation with a fold angle of ~153.87(7)° .

- Elemental Analysis : Validates purity and stoichiometry.

Q. What are the critical parameters for crystallization of this compound?

- Methodological Answer : Slow evaporation of ethanol or THF solutions is commonly used. Crystal system parameters (e.g., triclinic P1 space group, Å, Å, Å) are determined via X-ray diffraction. Hydrogen atoms are constrained using riding models during refinement .

Advanced Research Questions

Q. How can data contradictions in crystal structure refinement be resolved?

- Methodological Answer : Use SHELX software (e.g., SHELXL-2014/7) for refinement. Key steps:

- Validate data quality using (e.g., 0.021) and redundancy metrics .

- Address outliers in thermal displacement parameters () via constrained refinement of H-atoms.

- Cross-validate with independent datasets or alternative software (e.g., OLEX2) to resolve ambiguities in torsional angles or bond lengths .

Q. What experimental design challenges arise in studying its biological activity (e.g., tubulin interaction)?

- Methodological Answer : Challenges include:

- Bioactivity Assays : Use fluorescence polarization or microtubule polymerization assays to quantify tubulin binding.

- Structure-Activity Relationship (SAR) : Modify the chloroacetyl group to assess its role in anti-proliferative activity. For example, replacing chloroacetyl with nitro or methylsulfonyl groups alters steric and electronic interactions .

- Solubility Optimization : Use co-solvents (e.g., DMSO/PBS mixtures) for in vitro studies without destabilizing the compound .

Q. How do structural modifications impact charge-transfer interactions in phenothiazine derivatives?